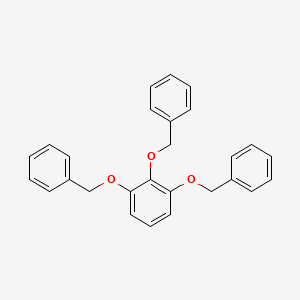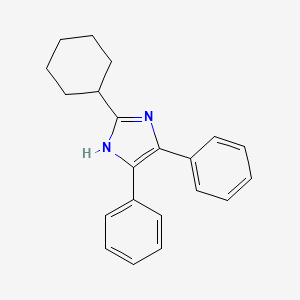![molecular formula C26H29NO2 B1657051 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide CAS No. 5530-99-4](/img/structure/B1657051.png)
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide is an organic compound with a complex structure that includes an adamantane core, a phenyl group, and a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions:
Oxidation: Acidic or basic conditions, often at elevated temperatures.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-[2-[4-(2-methylpropyl)phenyl]propyl]adamantane-1-carboxamide: Similar in structure but may have different substituents on the adamantane or phenyl groups.
4-ethyl-3-methylheptane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its adamantane core provides stability, while the phenyl and carboxamide groups offer opportunities for further functionalization and interaction with biological targets.
Propiedades
Número CAS |
5530-99-4 |
|---|---|
Fórmula molecular |
C26H29NO2 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |
InChI |
InChI=1S/C26H29NO2/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23/h5-18,25H,3-4,19-20H2,1-2H3 |
Clave InChI |
QRDUUUZNVAYWOU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CNC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2-bromo-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B1656969.png)

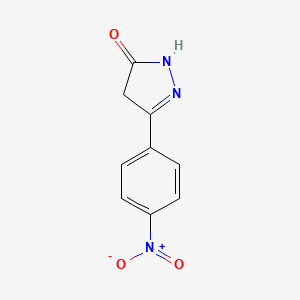

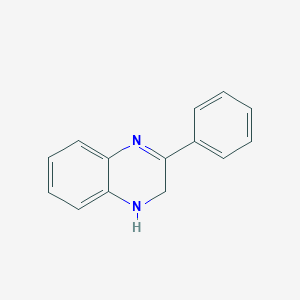
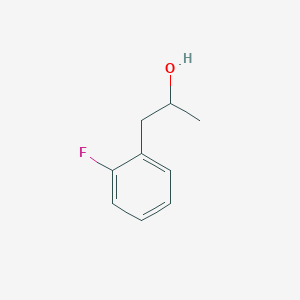

![N-[1-[1-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]benzimidazol-2-yl]ethyl]-4-methylbenzamide](/img/structure/B1656980.png)
![N-(2,4-dibromophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B1656982.png)
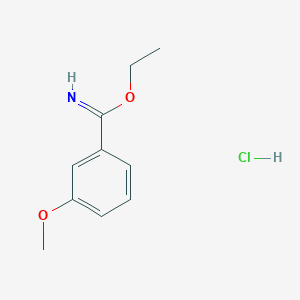
![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)
